Alpha-Amylcinnamyl alcohol, also known as alpha-pentylcinnamyl alcohol, has been studied in food science research primarily for its flavoring properties. It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent [].
Research has focused on:
While alpha-Amylcinnamyl alcohol is generally considered safe for its intended use, some research has investigated its potential toxicological effects. These studies have primarily focused on:
Alpha-Amylcinnamyl alcohol is an organic compound classified as a fragrance ingredient, characterized by its pleasant aroma reminiscent of cinnamon. Its chemical formula is , and it has a molecular weight of 220.32 g/mol. This compound is often used in the formulation of perfumes and cosmetic products due to its aromatic properties. It is derived from cinnamyl alcohol, with an additional amyl group contributing to its unique fragrance profile .
Alpha-Amylcinnamyl alcohol undergoes several metabolic transformations. Primarily, it can be oxidized to form alpha-amylcinnamaldehyde, which may further oxidize to alpha-amylcinnamic acid. These reactions typically involve beta-oxidation and conjugation processes, leading to metabolites that are excreted in urine . The oxidation pathway is significant for understanding its metabolic fate and potential toxicity.
Research indicates that alpha-amylcinnamyl alcohol exhibits low toxicity and does not present a significant mutagenic risk. In various studies, including human repeat insult patch tests, it has shown no sensitization reactions at concentrations up to 3% . Additionally, it has been evaluated for clastogenicity in vivo, with no statistically significant increases in micronucleated cells observed, suggesting a favorable safety profile .
Alpha-Amylcinnamyl alcohol can be synthesized through several methods, commonly involving the reaction of amyl alcohol with cinnamaldehyde in the presence of suitable catalysts. This process typically includes the following steps:
Alternative synthetic routes may involve more complex organic reactions, but the condensation method remains the most prevalent in industrial applications .
Several compounds share structural similarities with alpha-amylcinnamyl alcohol. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cinnamyl Alcohol | Found naturally in cinnamon; used as a flavoring agent. | |
Alpha-Methylcinnamic Alcohol | Similar fragrance profile; often used interchangeably. | |
Beta-Caryophyllene | A sesquiterpene with a different scent profile; anti-inflammatory properties. | |
Phenethyl Alcohol | Floral scent; commonly found in perfumes but less spicy than alpha-amylcinnamyl alcohol. |
Alpha-amylcinnamyl alcohol is unique due to its specific structural modifications that enhance its cinnamon-like aroma while maintaining a relatively low toxicity profile compared to some of its analogs .
alpha-Amylcinnamyl alcohol undergoes extensive oxidative metabolism through multiple enzymatic pathways that convert the primary alcohol functional group to aldehyde and subsequently to carboxylic acid derivatives [14]. The initial oxidation step is catalyzed primarily by alcohol dehydrogenase enzymes located in the hepatic cytosol, which utilize nicotinamide adenine dinucleotide as a cofactor to convert alpha-amylcinnamyl alcohol to alpha-amylcinnamaldehyde [15] [17]. This transformation follows the classical pathway observed for aromatic alcohols, where the primary alcohol group undergoes dehydrogenation to form the corresponding aldehyde intermediate [25].
The enzymatic kinetics of this oxidation process demonstrate substrate specificity patterns consistent with other cinnamyl derivatives [14]. Alcohol dehydrogenase exhibits Michaelis-Menten kinetics with alpha-amylcinnamyl alcohol, showing Km values ranging from 25 to 50 micromolar and maximum velocity values between 12.5 and 25.0 nanomoles per minute per milligram of protein [15]. The cytochrome P450 2E1 enzyme system provides an alternative oxidative pathway, particularly active under conditions of high substrate concentrations, with lower Km values of 15 to 30 micromolar but reduced maximum velocity compared to alcohol dehydrogenase [19] [21].
The aldehyde intermediate alpha-amylcinnamaldehyde undergoes rapid further oxidation through aldehyde dehydrogenase enzymes [14] [20]. Aldehyde dehydrogenase 2, located in hepatic mitochondria, represents the primary enzyme responsible for this conversion, exhibiting exceptionally high affinity for the substrate with Km values below 5 micromolar [5] [23]. This enzyme catalyzes the oxidation of alpha-amylcinnamaldehyde to alpha-amylcinnamic acid using nicotinamide adenine dinucleotide as the electron acceptor [20]. Additional aldehyde dehydrogenase isoforms, including aldehyde dehydrogenase 1A1 in the cytosol and aldehyde dehydrogenase 3A1 in multiple tissue compartments, contribute to the overall aldehyde clearance capacity [5] [20].
Enzyme System | Km Value (μM) | Vmax (nmol/min/mg protein) | Primary Metabolite | Tissue Distribution |
---|---|---|---|---|
Alcohol Dehydrogenase | 25-50 | 12.5-25.0 | α-Amylcinnamaldehyde | Liver cytosol |
Cytochrome P450 2E1 | 15-30 | 8.0-15.0 | α-Amylcinnamaldehyde | Liver microsomes |
Aldehyde Dehydrogenase 2 | <5 | 45.0-60.0 | α-Amylcinnamic acid | Liver mitochondria |
Aldehyde Dehydrogenase 1A1 | 50-100 | 15.0-30.0 | α-Amylcinnamic acid | Liver cytosol |
Aldehyde Dehydrogenase 3A1 | 100-200 | 5.0-10.0 | α-Amylcinnamic acid | Multiple tissues |
Table 1: Metabolic Enzyme Kinetics for α-Amylcinnamyl Alcohol Oxidation
Following the initial oxidative conversion to alpha-amylcinnamic acid, the compound enters the beta-oxidation pathway, which represents the primary route for complete metabolic degradation [8] [10] [11]. This pathway proceeds through a series of enzymatic steps that systematically shorten the phenylpropanoic acid side chain through successive two-carbon unit removal [11] [22]. The process begins with the activation of alpha-amylcinnamic acid to its coenzyme A derivative through the action of acyl-coenzyme A synthetase enzymes, which utilize adenosine triphosphate to form the high-energy thioester bond [10].
The activated alpha-amylcinnamoyl-coenzyme A then undergoes the classical beta-oxidation cycle within hepatic mitochondria [11] [22]. The first step involves enoyl-coenzyme A hydratase, which catalyzes the addition of water across the double bond to form 3-hydroxy-3-phenylpropanoyl-coenzyme A [8] [11]. This intermediate is subsequently oxidized by 3-hydroxyacyl-coenzyme A dehydrogenase to yield 3-oxo-3-phenylpropanoyl-coenzyme A, with concomitant reduction of nicotinamide adenine dinucleotide [11]. The final step of the beta-oxidation cycle employs 3-ketoacyl-coenzyme A thiolase to cleave the carbon-carbon bond, producing benzoyl-coenzyme A and acetyl-coenzyme A as the primary products [8] [10].
The beta-oxidation process demonstrates remarkable efficiency for cinnamyl derivatives, with alpha-amylcinnamyl alcohol showing high susceptibility to this metabolic route [11]. The pathway is dependent on several cofactors including adenosine triphosphate, coenzyme A, and nicotinamide adenine dinucleotide, and can be inhibited by fatty acids and reduced nicotinamide adenine dinucleotide [11]. Studies have shown that 2-bromooctanoic acid and 4-pentenoic acid serve as effective inhibitors of this beta-oxidative metabolism, confirming the mechanistic similarity to fatty acid oxidation [11].
The benzoyl-coenzyme A produced through beta-oxidation undergoes conjugation with glycine through the action of glycine N-acyltransferase to form benzoylglycine, commonly known as hippuric acid [8] [15] [22]. This conjugation reaction represents the major detoxification and elimination pathway for aromatic compounds derived from cinnamyl alcohol metabolism [15] [17]. Hippuric acid formation serves as the primary urinary metabolite, accounting for the majority of eliminated radioactivity in metabolic studies [8]. Alternative conjugation pathways include glucuronidation of benzoic acid, although this represents a minor metabolic route compared to glycine conjugation [15].
Metabolic Step | Substrate | Product | Enzyme/Cofactor | Cellular Location |
---|---|---|---|---|
Initial oxidation | α-Amylcinnamyl alcohol | α-Amylcinnamaldehyde | Alcohol Dehydrogenase, Nicotinamide Adenine Dinucleotide | Cytosol |
Aldehyde formation | α-Amylcinnamaldehyde | α-Amylcinnamic acid | Aldehyde Dehydrogenase, Nicotinamide Adenine Dinucleotide | Mitochondria |
Acid formation | α-Amylcinnamic acid | α-Amylcinnamoyl-Coenzyme A | Acyl-Coenzyme A synthetase, Adenosine Triphosphate | Cytosol/Mitochondria |
Coenzyme A activation | α-Amylcinnamoyl-Coenzyme A | 3-Hydroxy-3-phenylpropanoyl-Coenzyme A | Enoyl-Coenzyme A hydratase | Mitochondria |
Beta-oxidation cycle 1 | 3-Hydroxy-3-phenylpropanoyl-Coenzyme A | 3-Oxo-3-phenylpropanoyl-Coenzyme A | 3-Hydroxyacyl-Coenzyme A dehydrogenase | Mitochondria |
Beta-oxidation cycle 2 | 3-Oxo-3-phenylpropanoyl-Coenzyme A | Benzoyl-Coenzyme A + Acetyl-Coenzyme A | 3-Ketoacyl-Coenzyme A thiolase | Mitochondria |
Final conjugation | Benzoic acid | Hippuric acid | Glycine N-acyltransferase | Liver cytosol |
Table 2: Beta-Oxidation Pathway Metabolites and Enzymatic Steps
The metabolic fate of alpha-amylcinnamyl alcohol exhibits both similarities and distinct differences when compared to other cinnamyl derivatives [14] [15] [17]. Cinnamyl alcohol, the parent compound without alkyl substitution, demonstrates faster initial oxidation rates and more rapid clearance from biological systems [24] [25]. The presence of the alpha-amyl substituent in alpha-amylcinnamyl alcohol results in a relative oxidation rate of approximately 0.85 compared to unsubstituted cinnamyl alcohol, indicating slightly reduced enzymatic efficiency [14] [25].
alpha-Methylcinnamyl alcohol, another structurally related compound, shows intermediate metabolic characteristics with a relative oxidation rate of 0.75 compared to the parent cinnamyl alcohol [14] [26]. This reduced rate correlates with the smaller size of the methyl substituent compared to the pentyl chain in alpha-amylcinnamyl alcohol [26]. Despite these differences in initial oxidation rates, all cinnamyl derivatives ultimately converge on the same metabolic endpoint, producing hippuric acid as the major urinary metabolite through the beta-oxidation and conjugation pathways [15] [17].
The half-life values for different cinnamyl derivatives reflect their structural variations and metabolic efficiencies [14] [15]. alpha-Amylcinnamyl alcohol exhibits a half-life ranging from 2.5 to 4.0 hours, which is longer than cinnamyl alcohol (1.5 to 2.5 hours) but shorter than alpha-methylcinnamyl alcohol (3.0 to 4.5 hours) [14]. These differences arise from variations in tissue uptake rates, protein binding affinities, and enzymatic clearance mechanisms [24].
Comparative studies reveal that alpha-amylcinnamyl alcohol demonstrates high beta-oxidation efficiency similar to other cinnamyl derivatives [11] [15]. The compound shows a hepatic extraction ratio of 0.72, indicating substantial first-pass metabolism, with total body clearance values of 45.2 milliliters per minute per kilogram [14]. Protein binding ranges from 85 to 92 percent, which is higher than cinnamyl alcohol but similar to alpha-methylcinnamyl alcohol [14]. The volume of distribution for alpha-amylcinnamyl alcohol (2.4 liters per kilogram) suggests moderate tissue penetration compared to other cinnamyl compounds [14].
Compound | Molecular Weight (g/mol) | Primary Oxidation Rate (relative) | Beta-Oxidation Efficiency | Major Urinary Metabolite | Half-life (hours) |
---|---|---|---|---|---|
α-Amylcinnamyl alcohol | 204.31 | 0.85 | High | Hippuric acid | 2.5-4.0 |
Cinnamyl alcohol | 134.18 | 1.00 | High | Hippuric acid | 1.5-2.5 |
α-Methylcinnamyl alcohol | 148.20 | 0.75 | Moderate | Hippuric acid | 3.0-4.5 |
Cinnamaldehyde | 132.16 | N/A (already oxidized) | High (after oxidation) | Hippuric acid | 0.5-1.0 |
Cinnamic acid | 148.16 | N/A (fully oxidized) | High | Hippuric acid | 4.0-6.0 |
Table 3: Comparative Metabolism of Cinnamyl Derivatives
The metabolic pathways for cinnamyl derivatives demonstrate remarkable conservation across structural variants, with all compounds ultimately undergoing oxidation to the corresponding cinnamic acid, followed by beta-oxidation and glycine conjugation [15] [17]. This metabolic convergence explains the similar toxicological profiles observed among cinnamyl derivatives and supports the use of read-across approaches in safety assessment [14] [15]. The structural modifications primarily influence the kinetics of initial oxidation steps rather than the fundamental metabolic pathways [25] [26].
Parameter | α-Amylcinnamyl alcohol | Cinnamyl alcohol | α-Methylcinnamyl alcohol |
---|---|---|---|
Total body clearance (mL/min/kg) | 45.2 ± 8.3 | 62.1 ± 12.1 | 38.7 ± 7.9 |
Hepatic extraction ratio | 0.72 ± 0.08 | 0.81 ± 0.06 | 0.68 ± 0.09 |
Renal clearance (mL/min/kg) | 2.1 ± 0.4 | 3.2 ± 0.6 | 1.8 ± 0.3 |
Tissue uptake rate constant (h⁻¹) | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.2 |
Protein binding (%) | 85-92 | 78-85 | 88-94 |
Volume of distribution (L/kg) | 2.4 ± 0.5 | 1.9 ± 0.3 | 2.8 ± 0.6 |
Irritant